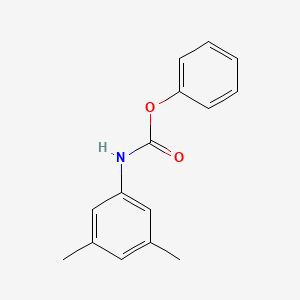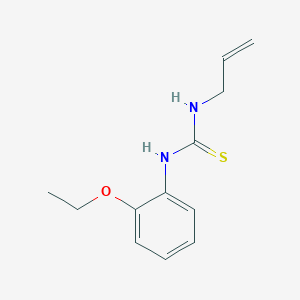
2,7-diiodo-9H-fluoren-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diiodo-9H-fluoren-9-ol is an organic compound with the molecular formula C13H8I2O It is a derivative of fluorene, where two iodine atoms are substituted at the 2 and 7 positions, and a hydroxyl group is attached at the 9 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-diiodo-9H-fluoren-9-ol typically involves the iodination of fluorene derivatives. One common method is the direct iodination of 9H-fluoren-9-ol using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Diiodo-9H-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2,7-diiodo-9H-fluoren-9-one.
Reduction: The iodine atoms can be reduced to form less iodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2,7-Diiodo-9H-fluoren-9-one.
Reduction: this compound derivatives with fewer iodine atoms.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
2,7-Diiodo-9H-fluoren-9-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2,7-diiodo-9H-fluoren-9-ol depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The iodine atoms and hydroxyl group play crucial roles in its reactivity and interactions with molecular targets. The exact pathways and molecular targets can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2,7-Diiodo-9H-fluoren-9-one: Similar structure but with a ketone group instead of a hydroxyl group.
2,7-Dibromo-9H-fluoren-9-ol: Similar structure but with bromine atoms instead of iodine.
9H-Fluoren-9-ol: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
Uniqueness
2,7-Diiodo-9H-fluoren-9-ol is unique due to the presence of two iodine atoms, which significantly enhance its reactivity and potential applications. The iodine atoms increase the compound’s molecular weight and influence its electronic properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
39155-69-6 |
|---|---|
Molecular Formula |
C13H8I2O |
Molecular Weight |
434.01 g/mol |
IUPAC Name |
2,7-diiodo-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H8I2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,13,16H |
InChI Key |
ABZISBKAAVQYFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C(C3=C2C=CC(=C3)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


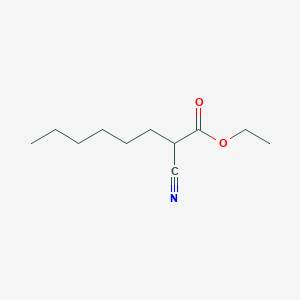

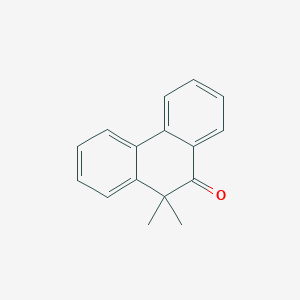


![n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline](/img/structure/B11949604.png)
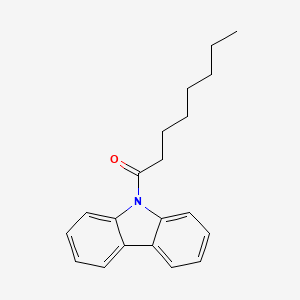

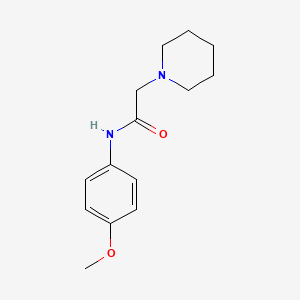

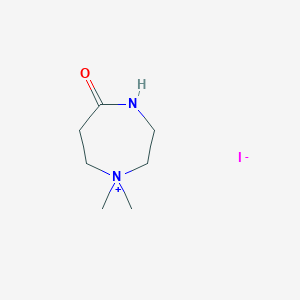
![Benzyl 3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11949644.png)
